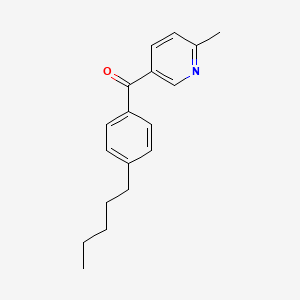

2-Methyl-5-(4-pentylbenzoyl)pyridine

CAS No.: 1187171-83-0

Cat. No.: VC2658156

Molecular Formula: C18H21NO

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187171-83-0 |

|---|---|

| Molecular Formula | C18H21NO |

| Molecular Weight | 267.4 g/mol |

| IUPAC Name | (6-methylpyridin-3-yl)-(4-pentylphenyl)methanone |

| Standard InChI | InChI=1S/C18H21NO/c1-3-4-5-6-15-8-11-16(12-9-15)18(20)17-10-7-14(2)19-13-17/h7-13H,3-6H2,1-2H3 |

| Standard InChI Key | ZVLRZPLMPOEXRW-UHFFFAOYSA-N |

| SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C |

| Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C |

Introduction

2-Methyl-5-(4-pentylbenzoyl)pyridine is an organic compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with a methyl group at the second position and a 4-pentylbenzoyl group at the fifth position. This unique structure contributes to its potential applications in various scientific fields, particularly in materials science and organic synthesis.

Synthesis Methods

The synthesis of 2-Methyl-5-(4-pentylbenzoyl)pyridine typically involves the acylation of 2-methylpyridine with 4-pentylbenzoyl chloride in the presence of a base such as triethylamine. This reaction is often conducted under reflux conditions to ensure complete conversion of the reactants.

Synthesis Steps

-

Preparation of Reactants: 2-Methylpyridine and 4-pentylbenzoyl chloride are prepared according to standard organic synthesis protocols.

-

Acylation Reaction: The reaction is carried out in a solvent such as dichloromethane or acetonitrile with a base like triethylamine.

-

Purification: The product is purified using techniques such as column chromatography.

Chemical Reactions

2-Methyl-5-(4-pentylbenzoyl)pyridine can undergo various chemical reactions typical for aromatic compounds, including oxidation, reduction, and substitution reactions.

Types of Reactions

-

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

-

Substitution: Electrophilic aromatic substitution with halogenating, nitrating, or sulfonating agents.

Reaction Conditions Table

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride, sodium borohydride | Various solvents |

| Substitution | Halogenating agents, nitrating agents | Specific catalysts or temperatures |

Biological Activities

Research indicates that 2-Methyl-5-(4-pentylbenzoyl)pyridine exhibits several biological activities, including antimicrobial and potential anti-inflammatory properties. It has been investigated for its effectiveness against various microbial strains, showing promise as a treatment for infections.

Biological Activity Overview

-

Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Properties: Preliminary studies suggest potential in modulating inflammatory pathways.

Applications in Scientific Research

2-Methyl-5-(4-pentylbenzoyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its applications span chemistry, biology, medicine, and industry, particularly in the development of specialty chemicals and materials with specific properties.

Applications Table

| Field | Application |

|---|---|

| Chemistry | Building block for organic synthesis |

| Biology | Investigated for antimicrobial and anti-inflammatory properties |

| Medicine | Potential use in drug development |

| Industry | Production of specialty chemicals and materials |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume